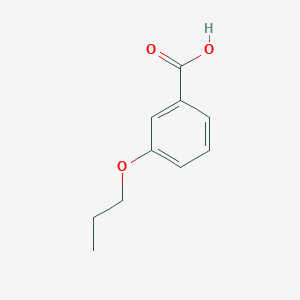3-Propoxybenzoic acid
CAS No.: 190965-42-5
Cat. No.: VC1980102
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 190965-42-5 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 3-propoxybenzoic acid |
| Standard InChI | InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12) |
| Standard InChI Key | ZMXUPQVAIFGMPS-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC(=C1)C(=O)O |
| Canonical SMILES | CCCOC1=CC=CC(=C1)C(=O)O |
Introduction
Physical and Chemical Properties
3-Propoxybenzoic acid exhibits specific physical and chemical properties that influence its behavior in various applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 3-Propoxybenzoic Acid
3-Propoxybenzoic acid is characterized by its acidic properties due to the carboxylic acid group. Its pKa value of 4.20 indicates moderate acidity, which is typical for substituted benzoic acids . The presence of the propoxy group enhances the compound's lipophilicity, making it more soluble in organic solvents compared to unsubstituted benzoic acid .
Synthesis and Preparation Methods
Several synthetic routes exist for the preparation of 3-propoxybenzoic acid, with variations in starting materials, reaction conditions, and purification methods. The following are established methods for synthesizing this compound:
Alkylation of 3-Hydroxybenzoic Acid
One common approach involves the alkylation of 3-hydroxybenzoic acid with propanol or propyl halides. This reaction typically proceeds in the presence of a base (such as potassium carbonate) to deprotonate the hydroxyl group, followed by nucleophilic substitution with the propylating agent . The general reaction scheme is:
3-Hydroxybenzoic acid + Propyl halide → 3-Propoxybenzoic acid + HX
The reaction is typically conducted under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetone .
Multi-Step Synthesis from 4-Iodo-3-Propoxybenzoate
A more complex synthesis route involves multiple steps starting from 3-hydroxy-4-iodobenzoic acid, as detailed in research literature:
-
Esterification of 3-hydroxy-4-iodobenzoic acid with methanol in the presence of H₂SO₄
-
Alkylation of the hydroxy group with propyl iodide in the presence of K₂CO₃
-
Coupling reactions to introduce functional groups
-
Hydrolysis of the ester group to yield 3-propoxybenzoic acid
This synthesis pathway has been documented in the preparation of related compounds like 4-(2-carboxyvinyl)-3-propoxybenzoic acid (H₂CVB-OPr) .
Industrial Production Methods
For industrial-scale production, continuous flow reactors may be employed to enhance reaction efficiency and yield. The purification process typically involves recrystallization or advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions
3-Propoxybenzoic acid participates in various chemical reactions characteristic of carboxylic acids and aromatic compounds:
Esterification
The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts or coupling reagents. For example:
3-Propoxybenzoic acid + ROH → 3-Propoxybenzoic acid ester + H₂O
This reaction is reversible and can be driven to completion by removing water or using excess alcohol .
Salt Formation
As a carboxylic acid, 3-propoxybenzoic acid readily forms salts with bases:
3-Propoxybenzoic acid + NaOH → Sodium 3-propoxybenzoate + H₂O
This property is utilized in purification processes and in the preparation of water-soluble derivatives .
Reduction and Oxidation Reactions
The carboxylic acid group can be reduced to alcohols or aldehydes using appropriate reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The aromatic ring and propoxy group can undergo oxidation under harsh conditions.
Applications
3-Propoxybenzoic acid has found utility in various scientific and industrial applications:
Pharmaceutical Applications
3-Propoxybenzoic acid serves as an important intermediate in pharmaceutical synthesis. Its derivatives have been investigated for potential therapeutic applications:
-
Intermediate in Drug Synthesis: The compound is used in the synthesis of more complex pharmaceutical agents, particularly those requiring aromatic carboxylic acid functionalities .
-
Proparacaine Synthesis: 3-Propoxybenzoic acid and its derivatives are intermediates in the synthesis pathway of proparacaine hydrochloride, an ester-type local anesthetic agent extensively used in ophthalmic operations .
-
Potential Therapeutic Applications: While most research has focused on 4-propoxybenzoic acid (the para isomer) for antidiabetic, antimicrobial, and other therapeutic properties, the meta isomer (3-propoxybenzoic acid) is being explored for similar applications due to structural similarities .
Research Applications
-
Chemical Building Block: 3-Propoxybenzoic acid serves as a versatile building block in organic synthesis, particularly for the preparation of complex molecules containing the meta-propoxybenzene moiety .
-
Metal-Organic Framework (MOF) Synthesis: The compound has been utilized in the synthesis of multifunctional metal-organic frameworks, where it acts as an organic linker due to its carboxylic acid functionality .
-
Structure-Activity Relationship Studies: The compound is utilized in studies exploring the relationship between molecular structure and biological activity, particularly in comparison with other benzoic acid derivatives .
Biological Activity
The biological activities of 3-propoxybenzoic acid have been the subject of increasing research interest:
Antimicrobial Activity
The antimicrobial properties of propoxybenzoic acid derivatives have been documented, with the para isomer showing notable activity against bacterial strains:
-
Antibacterial Effects: At a concentration of 200 μg/mL, 4-propoxybenzoic acid has demonstrated inhibition zones of approximately 18 ± 0.23 mm against Vibrio cholerae (NCTC 5438) .
-
Potential Antifungal Properties: Some benzoic acid derivatives with similar structures exhibit antifungal activity, suggesting a potential area for investigation with 3-propoxybenzoic acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume